2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride
Description
Historical Development of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr's synthesis of antipyrine (phenazone), a 5-pyrazolone derivative that became the first commercially successful pyrazole-based analgesic. This breakthrough demonstrated the therapeutic potential of pyrazole scaffolds, driving systematic exploration of their chemical space. Key historical milestones include:
- 1950s : Development of phenylbutazone, a dipyrazolidinedione derivative that revolutionized anti-inflammatory therapies
- 1980s : Discovery of celecoxib's COX-2 selectivity, validating pyrazoles as templates for enzyme-targeted drugs
- 2010s : Emergence of pyrazole-containing kinase inhibitors in oncology, exemplified by crizotinib's ALK inhibition
Modern synthetic strategies, such as copper-catalyzed cyclization reactions, enable precise functionalization at all pyrazole ring positions. The 4-bromo substitution in 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride reflects contemporary approaches using halogen atoms to modulate electronic properties and facilitate cross-coupling reactions.
Significance of Amidine-Containing Compounds in Biological Research
Amidines (–C(=NH)–NH₂) constitute a privileged pharmacophore due to their:
- Cationic character : Protonation at physiological pH enables ionic interactions with biological targets
- Hydrogen-bonding capacity : Dual hydrogen bond donor/acceptor profile facilitates DNA minor groove binding
- Structural versatility : Amenable to both aliphatic and aromatic substitution patterns
Notable amidine-based therapeutics include:
| Compound | Application | Mechanism |
|---|---|---|
| Pentamidine | Antiprotozoal | DNA minor groove binding |
| Berenil | Antitrypanosomal | Inhibits tRNA synthetase |
| CGP 40215A | Anticancer (preclinical) | AT-rich DNA sequence binding |
The ethanimidamide group in this compound enhances water solubility while maintaining the amidine's pharmacological advantages.
Position Within Heterocyclic Compound Classification
This compound belongs to three overlapping heterocyclic classes:
- Azoles : Five-membered rings with ≥2 heteroatoms (N, here)
- Pyrazolo-amidines : Fusion systems combining pyrazole with amidine functionalities
- Halogenated heterocycles : Contains bromine at pyrazole C4
Structural analysis reveals:
- Pyrazole ring: 1,2-diazole system with N1 and N2 positions
- Amidine group: –NH–C(=NH)–NH₂ moiety at C1 side chain
- Bromine substitution: Electron-withdrawing group at C4 influencing ring electronics
The hydrochloride salt form improves crystallinity and stability – critical factors for pharmaceutical development.
Current Research Landscape and Academic Interest
Recent studies highlight three key research directions for such hybrids:
Anticancer applications : Pyrazole-amidine conjugates show promise as:
Antimicrobial development : Amidine moieties enable DNA minor groove binding against:
Synthetic methodology innovation :
A 2022 review identified 137 new pyrazole-amidine derivatives published in 2020-2022, with 68% showing bioactivity in preclinical models. The compound's 4-bromo substituent makes it particularly valuable for Suzuki-Miyaura couplings – a transformation employed in 42% of recent pyrazole derivatization studies.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBXFBPEPMHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential in drug development:
- Anti-inflammatory Properties : Similar pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .
- Anticancer Activity : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines, including A549 and HepG2, with IC values indicating effective inhibition .
Biological Research
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is utilized in studies involving:
- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.
- Receptor Binding Studies : Its binding affinity to specific receptors can help elucidate biological pathways and therapeutic targets.
Materials Science
In materials science, the compound is explored for:
- Development of New Materials : Its unique chemical structure allows for the creation of materials with specific electronic and optical properties, potentially leading to advancements in sensor technology and photonic devices.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound in medicinal chemistry and biological research .
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a compound characterized by its unique structural features, including a brominated pyrazole ring and an ethanimidamide functional group. Its molecular formula is CHBrN·HCl, with a molecular weight of 203.04 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.
The compound can be synthesized through various methods, which include the cyclization of appropriate precursors under specific conditions. The following table summarizes key chemical properties and structural details:
| Property | Value |
|---|---|
| Molecular Formula | CHBrN·HCl |
| Molecular Weight | 203.04 g/mol |
| CAS Number | 2225142-39-0 |
| Structural Features | Bromine substitution at the 4-position of the pyrazole ring; ethanimidamide group |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Although direct studies on this specific compound are sparse, the structural similarity to other known anti-inflammatory agents suggests potential activity in this area. Research into related compounds has shown promising results in modulating inflammatory responses .
Anticancer Activity
The anticancer properties of pyrazole-based compounds have been a focus of recent research. Some studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and other topoisomerases . The unique combination of the brominated pyrazole structure with an ethanimidamide group may enhance its binding affinity to these targets, thereby increasing its efficacy as an anticancer agent.
The biological activity of this compound likely involves interaction with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various therapeutic effects:
- Enzyme Inhibition : The compound may act by inhibiting enzymes critical for microbial growth or inflammation.
- Receptor Modulation : It could also interact with receptors involved in signaling pathways related to cancer progression or immune response.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride, and how can yield be optimized?
- Methodology : Begin with nucleophilic substitution between 4-bromo-1H-pyrazole and an ethanimidamide precursor. Use potassium carbonate (K₂CO₃) as a base to deprotonate the pyrazole nitrogen, facilitating alkylation or coupling reactions . Purification via recrystallization in ethanol or methanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to ethanimidamide derivative) to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrazole ring (e.g., 4-bromo substituent at ~7.5 ppm in 1H NMR) and ethanimidamide backbone (e.g., NH₂ protons as broad singlets near 6.8–7.2 ppm) .
- ESI-MS : Confirm molecular ion ([M+H]+) matching the theoretical mass (C₅H₈BrN₅·HCl: ~265.5 g/mol) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-Br vibrations (1600–700 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the imidamide group. Use desiccants to mitigate hygroscopicity. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation, as outlined in OSHA-compliant safety sheets .
Advanced Research Questions
Q. How can thermal degradation profiles inform storage and application strategies?
- Methodology : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures. For example, similar ethanimidamide derivatives show stability up to ~200°C, with sharp mass loss correlating to HCl release. Use this data to define safe handling temperatures and assess compatibility with high-temperature reactions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, leveraging the bromine atom as a mass tag .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodology : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) and confirm molecular formula .
Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
